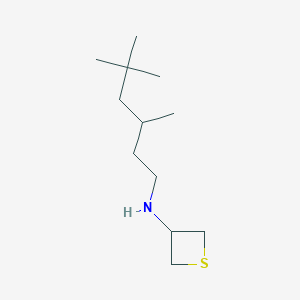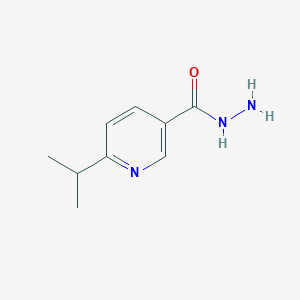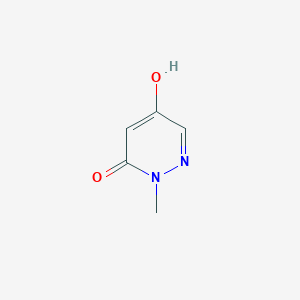
Temocaprilhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temocaprilhydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and for improving prognosis in coronary artery diseases, including acute myocardial infarction . This compound is approved for use in Japan and South Korea but not in the United States .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Temocaprilhydrochloride involves the formation of its active metabolite, temocaprilat, which contains a thiazepine ring . The synthetic route typically includes the following steps:
- Formation of the thiazepine ring.
- Introduction of the carboxyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process includes:
- Bulk synthesis of the intermediate compounds.
- Purification through crystallization or chromatography.
- Conversion to the hydrochloride salt and final formulation .
Análisis De Reacciones Químicas
Types of Reactions
Temocaprilhydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thiazepine ring to its oxidized form.
Reduction: Reduction of the carboxyl group to its corresponding alcohol.
Substitution: Substitution reactions involving the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include:
- Oxidized thiazepine derivatives.
- Reduced alcohol derivatives.
- Substituted thiazepine compounds .
Aplicaciones Científicas De Investigación
Temocaprilhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Temocaprilhydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The inhibition of ACE leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Natriuresis: Increased excretion of sodium in the urine.
Modulation of Sympathetic Nervous System: Reduction in sympathetic nervous system activity.
Comparación Con Compuestos Similares
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetics.
Captopril: The first ACE inhibitor discovered, with a sulfhydryl group instead of a carboxyl group.
Fosinopril: Contains a phosphinyl group and has different pharmacokinetic properties.
Uniqueness
Temocaprilhydrochloride is unique due to its rapid onset of action and tighter vascular ACE binding compared to other ACE inhibitors . Its excretion through both bile and urine makes it suitable for patients with renal insufficiency .
Propiedades
Fórmula molecular |
C23H29ClN2O5S2 |
|---|---|
Peso molecular |
513.1 g/mol |
Nombre IUPAC |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1 |
Clave InChI |
XDDQNOKKZKHBIX-VMHOVUQGSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


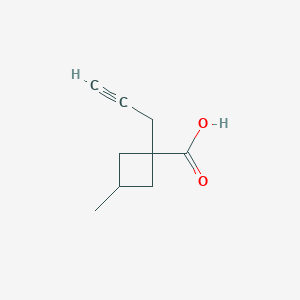
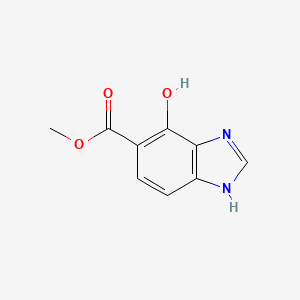
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010296.png)
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
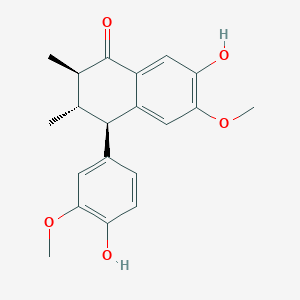
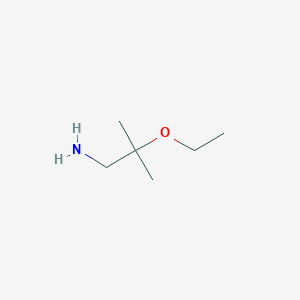
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
